REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([S:9][CH:10]2[CH2:16][CH:15]3[N:17](C(OCC(Cl)(Cl)Cl)=O)[CH:12]([CH2:13][CH2:14]3)[CH2:11]2)=[CH:5][CH:4]=1.P([O-])([O-])(O)=O.[K+].[K+].C(=O)([O-])[O-].[Na+].[Na+]>O1CCCC1.O.[Zn]>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([S:9][CH:10]2[CH2:11][CH:12]3[NH:17][CH:15]([CH2:14][CH2:13]3)[CH2:16]2)=[CH:5][CH:4]=1 |f:1.2.3,4.5.6|
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Name
|
2,2,2-trichloroethyl 3-[(4-methoxyphenyl)sulfanyl]-8-azabicyclo[3.2.1]octane-8-carboxylate
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Quantity
|
52.7 g
|
Type
|
reactant
|
Smiles
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COC1=CC=C(C=C1)SC1CC2CCC(C1)N2C(=O)OCC(Cl)(Cl)Cl
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Name
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potassium hydrogenphosphate
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Quantity
|
125 mL
|
Type
|
reactant
|
Smiles
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P(=O)(O)([O-])[O-].[K+].[K+]
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
20 g
|
Type
|
catalyst
|
Smiles
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[Zn]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
30 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 2 h at room temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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by heating on a steam bath for 30 min
|
Duration
|
30 min
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)SC1CC2CCC(C1)N2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 86.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |